

# Chemical structure and IUPAC name of 4-Nitrobenzene-azo-orcinol.

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 4-Nitrobenzene-azo-orcinol

Cat. No.: B1584503

[Get Quote](#)

## An In-depth Technical Guide to 4-Nitrobenzene-azo-orcinol

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in the azo compound **4-Nitrobenzene-azo-orcinol**. It moves beyond basic data to provide an in-depth understanding of its chemical nature, synthesis, and potential applications, grounded in established chemical principles.

## Introduction: Defining the Molecule

**4-Nitrobenzene-azo-orcinol** is an aromatic azo compound, a class of molecules characterized by the functional group  $R-N=N-R'$ , which is responsible for their vibrant color. While its primary documented use is as an intermediate in the synthesis of dyes for textiles and inks, its structural features suggest a broader potential in analytical chemistry and biomedical research<sup>[1]</sup>.

It is crucial to distinguish this compound from the structurally similar and more frequently referenced 4-(4-Nitrophenylazo)resorcinol (CAS 74-39-5), commonly known as Magneson I or Azo Violet<sup>[2][3][4]</sup>. The key difference is the presence of a methyl group on the resorcinol ring in **4-Nitrobenzene-azo-orcinol**, which originates from the use of orcinol (5-methylresorcinol) as a precursor instead of resorcinol. This seemingly minor structural modification can influence the molecule's electronic properties, solubility, and chelating behavior.

## Chemical Identity and Structure

The definitive structure of **4-Nitrobenzene-azo-orcinol** involves a 4-nitrophenyl group linked via an azo bridge to the 4-position of a 5-methylresorcinol (orcinol) ring.

Chemical Structure:

The image you are requesting does not exist or is no longer available.

imgur.com

IUPAC Name: 5-methyl-4-[(4-nitrophenyl)diazenyl]benzene-1,3-diol[1].

Table 1: Chemical Identifiers

| Identifier        | Value                                                                                       | Source(s)                                                   |
|-------------------|---------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | <b>607-96-5</b>                                                                             | <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[6]</a> |
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> N <sub>3</sub> O <sub>4</sub>                               | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| Molecular Weight  | 273.24 g/mol                                                                                | <a href="#">[1]</a> <a href="#">[6]</a> <a href="#">[7]</a> |
| InChI             | InChI=1S/C13H11N3O4/c1-8-6-11(17)7-12(18)13(8)15-14-9-2-4-10(5-3-9)16(19)20/h2-7,17-18H,1H3 | <a href="#">[1]</a> <a href="#">[8]</a>                     |
| InChIKey          | XDOOUKIUNUWEFT-UHFFFAOYSA-N                                                                 | <a href="#">[1]</a> <a href="#">[8]</a>                     |

| Canonical SMILES | CC1=CC(=CC(=C1N=NC2=CC=C(C=C2)[O-])O)O |[\[1\]](#) |

## Physicochemical and Spectroscopic Properties

The physicochemical properties of **4-Nitrobenzene-azo-orcinol** are fundamental to its handling, application, and characterization.

Table 2: Physicochemical and Spectroscopic Data

| Property      | Value                                                  | Notes and Source(s)                                                                                                            |
|---------------|--------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------|
| Appearance    | Orange to amber to dark red powder/crystal             | As described by chemical suppliers.                                                                                            |
| Purity        | >80-98%                                                | Typical purity grades available commercially[1].                                                                               |
| Boiling Point | 459.2°C at 760 mmHg                                    | Predicted value[9].                                                                                                            |
| Density       | 1.41 g/cm <sup>3</sup>                                 | Predicted value[9].                                                                                                            |
| Solubility    | Insoluble in water; Soluble in dilute sodium hydroxide | Inferred from the analogous compound, Magneson I[10].<br>The phenolic hydroxyl groups confer solubility in alkaline solutions. |

| <sup>13</sup>C NMR | Key peaks at 166.27, 162.28, 152.66, 146.17, 144.38, 17.65 ppm | Experimental data available, confirming the carbon skeleton and methyl group[8]. |

## Synthesis Pathway: A Mechanistic Approach

The synthesis of **4-Nitrobenzene-azo-orcinol** is a classic example of electrophilic aromatic substitution, achieved through a two-stage process: diazotization followed by azo coupling. This procedure is well-established for analogous azo dyes[3].

## Causality Behind Experimental Choices

- Diazotization: This step converts the weakly electrophilic amino group of 4-nitroaniline into a highly electrophilic diazonium salt. The reaction requires nitrous acid (HNO<sub>2</sub>), which is unstable and must be generated in situ from sodium nitrite (NaNO<sub>2</sub>) and a strong acid like hydrochloric acid. Critically, this reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and will decompose to liberate nitrogen gas at higher temperatures, leading to unwanted side products and reduced yield.

- **Azo Coupling:** The resulting diazonium salt acts as the electrophile. The coupling partner, orcinol, is a phenol and its aromatic ring is highly activated towards electrophilic attack by the two hydroxyl groups. The reaction is performed under slightly alkaline conditions. This is a crucial choice because the base deprotonates the phenolic hydroxyl groups to form phenoxide ions. This increases the electron density of the aromatic ring, making it a much stronger nucleophile and facilitating the attack on the diazonium electrophile.

## Synthesis Workflow Diagram

Caption: Workflow for the synthesis of **4-Nitrobenzene-azo-orcinol**.

## Experimental Protocol: Synthesis

This protocol is based on established methods for analogous compounds.

- **Preparation of Diazonium Salt:** a. Dissolve 1.38 g of 4-nitroaniline in 20 mL of 2M hydrochloric acid in a 100 mL beaker. If necessary, warm gently to dissolve and then cool the solution in an ice-water bath to below 5 °C. b. In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 mL of cold water. c. Add the sodium nitrite solution dropwise to the cooled 4-nitroaniline solution over 10 minutes, ensuring the temperature does not rise above 5 °C. Stir continuously. d. The formation of the 4-nitrobenzenediazonium salt solution is complete after stirring for an additional 15 minutes in the ice bath.
- **Preparation of Coupling Solution:** a. In a 250 mL beaker, dissolve 1.24 g of orcinol (5-methylresorcinol) in 20 mL of 2M sodium hydroxide solution. b. Cool this solution in an ice-water bath.
- **Azo Coupling Reaction:** a. Slowly add the cold diazonium salt solution to the cold orcinol solution with vigorous stirring. b. A deeply colored precipitate (orange to red) of **4-Nitrobenzene-azo-orcinol** will form immediately. c. Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion.
- **Isolation and Purification:** a. Isolate the crude product by vacuum filtration using a Büchner funnel. b. Wash the solid product with several portions of cold distilled water to remove any unreacted salts. c. Recrystallize the crude product from an appropriate solvent, such as an ethanol-water mixture, to achieve higher purity. d. Dry the purified product in a desiccator.

## Applications in Scientific Research

While commercially utilized as a dye intermediate, the structure of **4-Nitrobenzene-azo-orcinol** suggests several applications of interest to researchers, largely extrapolated from the known functions of its close analogue, Magneson I.

- **Colorimetric Metal Ion Detection:** Magneson I is a well-known reagent that forms a distinct blue-colored lake with magnesium ions in an alkaline solution, allowing for its qualitative and quantitative detection[2][11]. The two ortho-hydroxyl groups relative to the azo bridge in **4-Nitrobenzene-azo-orcinol** can also act as a bidentate chelating site for metal ions. This presents an opportunity for its use as a selective colorimetric sensor for magnesium or other divalent metal ions like beryllium, for which Magneson I is also used[3][12]. The methyl group may modulate the selectivity and sensitivity of this interaction compared to the parent compound.
- **pH Indicator:** Azo dyes frequently exhibit pH-dependent color changes (halochromism). Azo Violet, for instance, is yellow below pH 11 and violet above pH 13[3][13]. This is due to the protonation/deprotonation of the phenolic hydroxyl groups, which alters the electronic conjugation across the molecule and thus its absorption spectrum. **4-Nitrobenzene-azo-orcinol** is expected to have similar pH-indicating properties, likely with a shifted transition range due to the electronic effect of the methyl group.
- **Biomedical Research Probe:** Aromatic azo compounds are being explored for various biomedical applications[14]. Some have shown antibacterial, antiviral, and cytotoxic activities. Furthermore, the azo bond is susceptible to reductive cleavage by azoreductase enzymes, such as those found in the gut microbiome. This property is exploited in colon-specific drug delivery systems, where an azo compound acts as a prodrug, releasing the active therapeutic upon reaching the colon[14]. **4-Nitrobenzene-azo-orcinol** could serve as a scaffold for developing new prodrugs or as a subject for screening for novel bioactivities.

## Self-Validating Protocol: Spot Test for Magnesium Ions

This hypothetical protocol adapts the established method for Magneson I to demonstrate the potential utility of **4-Nitrobenzene-azo-orcinol** as a self-validating analytical reagent[11].

- Reagent Preparation:
  - Test Reagent: Prepare a 0.1% (w/v) solution of **4-Nitrobenzene-azo-orcinol** in 2M sodium hydroxide. The solution should be freshly prepared.
  - Positive Control: Prepare a 0.1 M solution of magnesium chloride ( $MgCl_2$ ) in deionized water.
  - Negative Control: Use deionized water.
- Experimental Procedure: a. Take a white spot plate for clear visual assessment. b. In the first well, place 2 drops of the Positive Control ( $MgCl_2$  solution). c. In the second well, place 2 drops of the Negative Control (deionized water). d. In a third well, place 2 drops of the Sample Solution to be tested. e. To each of the three wells, add 2-3 drops of the Test Reagent (0.1% **4-Nitrobenzene-azo-orcinol** in NaOH). f. Gently agitate the spot plate and observe any color changes over 1-2 minutes.
- Validation and Interpretation:
  - Expected Positive Result: The well containing the  $MgCl_2$  (Positive Control) should form a distinct blue precipitate or coloration. A similar result in the sample well indicates the presence of magnesium.
  - Expected Negative Result: The well containing deionized water (Negative Control) should retain the original color of the test reagent in alkaline solution (likely orange/red/violet).
  - Trustworthiness: The protocol is self-validating. If the positive control does not turn blue or the negative control shows a color change, the test is invalid, likely due to improperly prepared reagents or contamination. This internal check ensures the reliability of any result obtained for the unknown sample.

## Conclusion

**4-Nitrobenzene-azo-orcinol** (CAS 607-96-5) is a distinct chemical entity whose full potential extends beyond its current role as a dye intermediate. Its well-defined structure, accessible synthesis, and structural similarity to proven analytical reagents like Magneson I make it a compelling candidate for further investigation. Researchers in analytical chemistry, materials

science, and drug development may find this compound to be a valuable tool for creating novel colorimetric sensors, pH indicators, or bioactive molecules. This guide provides the foundational knowledge required to confidently engage with this versatile compound in a research setting.

## References

- P&S Chemicals. (n.d.). Product information, **4-Nitrobenzene-azo-orcinol**.
- HiMedia Laboratories. (n.d.). Magneson I, Practical grade.
- Wikipedia. (n.d.). Azo violet.
- RXSOI GROUP. (n.d.). MAGNESON I AR Sensitivity detects 1 ppm Mg.
- Global Substance Registration System. (n.d.). 4-(4-NITROPHENYLAZO)ORCINOL.
- PubChem - NIH. (n.d.). Magneson.
- US EPA. (n.d.). 1,3-Benzenediol, 4-[2-(4-nitrophenyl)diazaryl]- - Substance Details - SRS.
- ET-Chem. (2024). P Nitrobenzene Azo Resorcinol: Uses.
- PubChem - NIH. (n.d.). 4-((4-Nitrophenyl)azo)pyrocatechol.
- Oxford Fine Chem Lab. (n.d.). MAGNESON I AR.
- PierpaLab. (2024). The preparation of Azo Violet.
- Stenutz. (n.d.). 4-(4-nitrophenyl)azo-1,3-benzenediol.
- University of Texas at Dallas. (n.d.). The Synthesis of Azo Dyes.
- ChemWhat. (n.d.). **4-NITROBENZENE-AZO-ORCINOL** CAS#: 607-96-5.
- Al-Taweel, H. H., et al. (2012). Synthesis and Characterization of 4-(4-Nitro benzene azo )-3-amino benzoic acid Complexes With Selected Metal Ions. ResearchGate.
- Khan, A. A., et al. (2018). Biomedical Applications of Aromatic Azo Compounds. IIUM Repository (IRep).
- The Chinese University of Hong Kong. (n.d.). Experiment 8 Synthesis of an Azo Dye.
- PubChem - NIH. (n.d.). ((4-Nitrophenyl)azo)naphthol.
- Gao, J., et al. (2005). Determination of p-nitrobenzene-azo-naphthol by an oscillating chemical reaction using the analyte pulse perturbation technique. ResearchGate.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. bocsci.com [bocsci.com]
- 2. Magneson I, Practical grade [himedialabs.com]
- 3. Azo violet - Wikipedia [en.wikipedia.org]
- 4. Magneson | C12H9N3O4 | CID 6320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 4-NITROBENZENE-AZO-ORCINOL(607-96-5) 13C NMR spectrum [chemicalbook.com]
- 9. Page loading... [guidechem.com]
- 10. 4-(4-Nitrophenyl)azoresorcinol | 74-39-5 [chemicalbook.com]
- 11. MAGNESON I AR Sensitivity detects 1 ppm Mg | RXSOI GROUP [rxsolgroup.com]
- 12. chemiis.com [chemiis.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. irep.iium.edu.my [irep.iium.edu.my]
- To cite this document: BenchChem. [Chemical structure and IUPAC name of 4-Nitrobenzene-azo-orcinol.]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584503#chemical-structure-and-iupac-name-of-4-nitrobenzene-azo-orcinol]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)